molecular formula C6H14N4O3 B1604539 N-omega-Hydroxy-L-arginine CAS No. 53054-07-2

N-omega-Hydroxy-L-arginine

Cat. No. B1604539
CAS RN: 53054-07-2
M. Wt: 190.2 g/mol
InChI Key: FQWRAVYMZULPNK-BYPYZUCNSA-N
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Description

N(Omega)-hydroxyarginine, also known as 6-noha, belongs to the class of organic compounds known as arginine and derivatives. Arginine and derivatives are compounds containing arginine or a derivative thereof resulting from reaction of arginine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N(Omega)-hydroxyarginine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). In humans, N(omega)-hydroxyarginine is involved in the arginine and proline metabolism pathway. N(Omega)-hydroxyarginine is also involved in several metabolic disorders, some of which include prolidase deficiency (PD), arginine: glycine amidinotransferase deficiency (agat deficiency), the hyperprolinemia type II pathway, and guanidinoacetate methyltransferase deficiency (gamt deficiency). Outside of the human body, N(omega)-hydroxyarginine can be found in a number of food items such as lentils, alfalfa, nuts, and butternut squash. This makes N(omega)-hydroxyarginine a potential biomarker for the consumption of these food products.
N(5)-[amino(hydroxyimino)methyl]-L-ornithine is a N(omega)-hydroxy-L-arginine and a N(5)-[amino(hydroxyimino)methyl]ornithine. It is a tautomer of a N(5)-[(hydroxyamino)(imino)methyl]-L-ornithine and a N(5)-[amino(hydroxyimino)methyl]-L-ornithine zwitterion.

Scientific Research Applications

Cancer Treatment Potential

  • Role in Cancer Therapy : N-omega-Hydroxy-L-arginine (NOHA) has been studied for its potential in cancer therapy. Metabolism of L-arginine by arginase is linked to cancer cell proliferation, and NOHA, as an arginase inhibitor, can hinder this process, thereby offering a therapeutic avenue in cancer treatment. Proteins like SOD, SOD1, AMD1, and NOS2 are identified as potential targets in cancer treatment, further validating the role of NOHA in this area (Ahammad, 2018).

Enzymatic Activity and Interaction

  • Arginase and NO Synthase : The interaction between NOHA and arginase, a key enzyme in L-arginine metabolism, is crucial. NOHA acts as a competitive inhibitor of arginase. This interaction is also significant for understanding the relationship between arginase and NO synthase, highlighting NOHA's role in the broader context of L-arginine catabolism (Cox et al., 2001).

  • Inhibitor Coordination : NOHA demonstrates diverse modes of interaction with the binuclear manganese cluster in arginase. This interaction is essential for understanding the enzyme's catalytic activity and the role of NOHA in stabilizing or altering enzyme states (Cama et al., 2004).

Metabolic and Physiological Effects

  • Protein Metabolism : NOHA has been associated with effects on protein metabolism in specific physiological contexts, like skin wound healing and muscle tissue. It plays a role in regulating protein balance, independent of nitric oxide production, which is essential for understanding its broader biological implications (Zhang et al., 2008).

  • Endothelial Function : L-arginine, from which NOHA is derived, is crucial for endothelial function and vascular tone. Studies on arginine supplementation, which includes NOHA as an intermediate, contribute to our understanding of cardiovascular health, hypertension, and diabetes mellitus (Gambardella et al., 2020).

  • Immune System Regulation : L-arginine metabolism, in which NOHA plays a part, is significant in regulating immune responses. This aspect is particularly relevant in the context of lymphocyte function during immune responses and tumor growth (Bronte & Zanovello, 2005).

Structural and Molecular Insights

  • Binding Modes and Structural Insights : Studies have revealed various binding modes of NOHA and similar compounds to nitric oxide synthase, providing insights into NO biosynthesis. This information is vital for understanding the enzyme-substrate interaction at the molecular level (Li et al., 2002).

  • Structural Characterizations with NOS : Detailed structural analysis of neuronal nitric oxide synthase (nNOS) complexed with NOHA offers insights into its interaction with enzymes and the resultant effects on enzyme function (Doukov et al., 2009).

properties

CAS RN

53054-07-2

Product Name

N-omega-Hydroxy-L-arginine

Molecular Formula

C6H14N4O3

Molecular Weight

190.2 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1

InChI Key

FQWRAVYMZULPNK-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NO

SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Other CAS RN

53054-07-2

physical_description

Solid

sequence

X

synonyms

6-NOHA
N(G)-hydroxy-L-arginine
N(omega)-hydroxy-L-arginine
N(omega)-hydroxyarginine
N-omega-hydroxy-L-arginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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